molecular formula C13H19N3O2 B13856491 N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide

N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide

Cat. No.: B13856491
M. Wt: 249.31 g/mol
InChI Key: ZYAWHKRNEDKXNT-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a methoxy group, a methylpiperazine moiety, and a formamide group attached to a phenyl ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by formylation to introduce the formamide group. The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a palladium catalyst and formylating agents such as formic acid or formic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]formamide

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)11-3-4-12(14-10-17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3,(H,14,17)

InChI Key

ZYAWHKRNEDKXNT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC

Origin of Product

United States

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